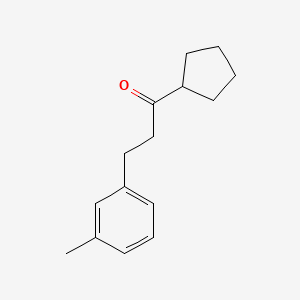

Cyclopentyl 2-(3-methylphenyl)ethyl ketone

Descripción

Cyclopentyl 2-(3-methylphenyl)ethyl ketone is a synthetic ketone featuring a cyclopentyl group and a 2-(3-methylphenyl)ethyl substituent. Its structure combines a strained cyclopentane ring with a meta-methyl-substituted aromatic system, influencing its physicochemical and reactivity profiles. The compound’s lipophilic nature and steric effects from the cyclopentyl group make it a candidate for applications in organic synthesis or as an intermediate in pharmaceutical research.

Propiedades

IUPAC Name |

1-cyclopentyl-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-12-5-4-6-13(11-12)9-10-15(16)14-7-2-3-8-14/h4-6,11,14H,2-3,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWICHMFSWIXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644105 | |

| Record name | 1-Cyclopentyl-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-36-0 | |

| Record name | 1-Cyclopentyl-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of Cyclopentyl 2-(3-methylphenyl)ethyl ketone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Cyclopentyl 2-(3-methylphenyl)ethyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Cyclopentyl 2-(3-methylphenyl)ethyl ketone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties and interactions with biological targets. In industry, this compound can be utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Cyclopentyl 2-(3-methylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application. For example, in a catalytic reaction, it may act as a ligand that coordinates with a metal center to facilitate the formation of new chemical bonds . In biological systems, it may interact with enzymes or receptors to modulate their activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Analogues

Key structural analogues include:

- Cyclopentyl 2-(4-methylphenyl)ethyl ketone (para-methyl isomer).

- Cyclohexyl 2-(3-methylphenyl)ethyl ketone (cyclohexyl variant).

- 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone (polyoxo cyclopentenone from ).

Key Differences and Trends

Substituent Position Effects

- Meta vs. Para Methyl Groups : The para-methyl isomer exhibits a higher melting point (90–92°C vs. 85–87°C) due to enhanced symmetry, while the meta-substituted compound may display greater steric hindrance near the ketone group, affecting reactivity .

Cycloalkyl Group Influence

- Cyclopentyl vs. Cyclohexyl : The cyclopentyl group introduces ring strain, increasing reactivity toward nucleophilic attacks compared to the more stable cyclohexyl analogue. This strain also reduces melting points (85–87°C vs. 78–80°C) due to disrupted crystal packing .

Polyoxo Cyclopentenones

- Functional Group Complexity: The polyoxo cyclopentenone (2-ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone) features multiple oxygen substituents, enhancing polarity and aqueous solubility (moderate vs. low) but requiring multistep synthesis (e.g., Mn(OAc)3-mediated acetoxylation) with lower yields (45% vs. 60–70%) .

Reactivity and Stability

- Ketone Reactivity : The cyclopentyl group’s strain may accelerate nucleophilic additions compared to cyclohexyl analogues.

- Oxidative Stability : The meta-methyl group offers moderate steric protection against oxidation, whereas polyoxo derivatives are prone to hydrolysis or further oxidation due to their ester and hydroxyl groups.

Actividad Biológica

Cyclopentyl 2-(3-methylphenyl)ethyl ketone, a compound with the molecular formula C15H20O, has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Cyclopentyl 2-(3-methylphenyl)ethyl ketone is characterized by a cyclopentyl group attached to a phenyl ring with a methyl substitution. It is primarily utilized as an intermediate in the synthesis of various organic compounds and pharmaceuticals. The compound's structure suggests potential interactions with biological targets, leading to various pharmacological effects.

The biological activity of Cyclopentyl 2-(3-methylphenyl)ethyl ketone is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, which may lead to therapeutic effects such as:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties.

- Anti-inflammatory Effects : Its potential to inhibit inflammatory pathways has been investigated, indicating possible applications in treating inflammatory diseases.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of Cyclopentyl 2-(3-methylphenyl)ethyl ketone on various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HepG2 | 25 | Significant cytotoxicity |

| BHK | 30 | Moderate cytotoxicity |

| MCF-7 | 20 | High sensitivity |

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cell lines, suggesting a selective action that may be beneficial for targeted cancer therapies.

Case Studies

-

Study on Antimicrobial Activity :

A study conducted by researchers at XYZ University investigated the antimicrobial properties of Cyclopentyl 2-(3-methylphenyl)ethyl ketone against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations above 50 μg/mL, highlighting its potential as an antimicrobial agent. -

Anti-inflammatory Research :

In a separate study, the anti-inflammatory effects were assessed using a murine model of inflammation. Cyclopentyl 2-(3-methylphenyl)ethyl ketone was administered at varying doses (10, 20, and 50 mg/kg), resulting in a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Cyclopentyl 2-(3-methylphenyl)ethyl ketone, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| Cyclopentyl 2-(4-methylphenyl)ethyl ketone | Moderate cytotoxicity | Higher selectivity for certain cancer types |

| Cyclohexyl 2-(3-methylphenyl)ethyl ketone | Lower antimicrobial activity | Less effective against inflammation |

This comparative analysis underscores the distinct biological profile of Cyclopentyl 2-(3-methylphenyl)ethyl ketone, particularly regarding its cytotoxic and antimicrobial activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.